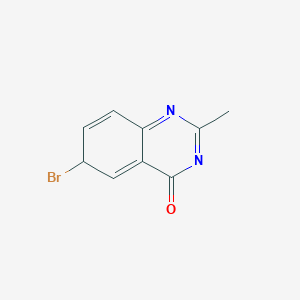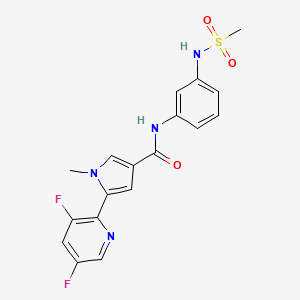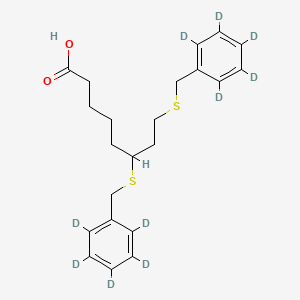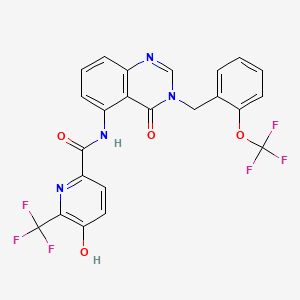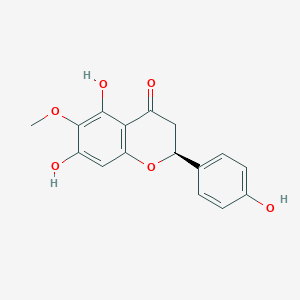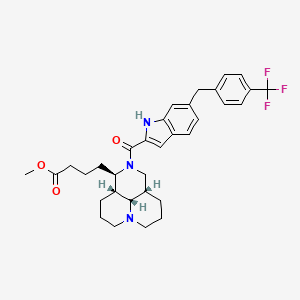
Antibacterial agent 195
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antibacterial agent 195, also known as compound A20, is a derivative of Matrine. It is a potent antibiotic that exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This compound has shown promising results in combating bacterial infections, making it a valuable addition to the arsenal of antibacterial agents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 195 involves the derivatization of Matrine. The specific synthetic route includes the reaction of Matrine with various reagents to introduce functional groups that enhance its antibacterial properties. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The scalability of the synthesis process makes it feasible for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: Antibacterial agent 195 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reactions occur efficiently .
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives often exhibit enhanced or modified antibacterial properties, making them valuable for further research and development .
Applications De Recherche Scientifique
Antibacterial agent 195 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of antibacterial agents.
Biology: It is used in biological studies to understand its mechanism of action and its effects on bacterial cells.
Medicine: It is being investigated for its potential use in treating bacterial infections, especially those caused by drug-resistant strains.
Mécanisme D'action
The mechanism of action of antibacterial agent 195 involves targeting bacterial cell membranes and disrupting their integrity. This leads to the leakage of cellular contents and ultimately the death of the bacterial cells. The compound also interferes with bacterial DNA replication and protein synthesis, further inhibiting bacterial growth and proliferation .
Comparaison Avec Des Composés Similaires
Matrine: The parent compound of antibacterial agent 195, known for its broad-spectrum antibacterial activity.
Daptomycin: A lipopeptide antibiotic that also targets bacterial cell membranes.
Linezolid: An oxazolidinone antibiotic that inhibits bacterial protein synthesis
Uniqueness: this compound stands out due to its dual mechanism of action, targeting both bacterial cell membranes and DNA replication. This dual targeting makes it highly effective against a wide range of bacterial strains, including drug-resistant ones. Additionally, its derivatization from Matrine provides a unique chemical structure that enhances its antibacterial properties .
Propriétés
Formule moléculaire |
C33H38F3N3O3 |
|---|---|
Poids moléculaire |
581.7 g/mol |
Nom IUPAC |
methyl 4-[(5R,6R,9S,13S)-7-[6-[[4-(trifluoromethyl)phenyl]methyl]-1H-indole-2-carbonyl]-1,7-diazatricyclo[7.3.1.05,13]tridecan-6-yl]butanoate |
InChI |
InChI=1S/C33H38F3N3O3/c1-42-30(40)8-2-7-29-26-6-4-16-38-15-3-5-24(31(26)38)20-39(29)32(41)28-19-23-12-9-22(18-27(23)37-28)17-21-10-13-25(14-11-21)33(34,35)36/h9-14,18-19,24,26,29,31,37H,2-8,15-17,20H2,1H3/t24-,26+,29+,31-/m0/s1 |
Clé InChI |
YZCDEHCLUJFAPF-WSFKRMMJSA-N |
SMILES isomérique |
COC(=O)CCC[C@@H]1[C@H]2CCCN3[C@H]2[C@@H](CCC3)CN1C(=O)C4=CC5=C(N4)C=C(C=C5)CC6=CC=C(C=C6)C(F)(F)F |
SMILES canonique |
COC(=O)CCCC1C2CCCN3C2C(CCC3)CN1C(=O)C4=CC5=C(N4)C=C(C=C5)CC6=CC=C(C=C6)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


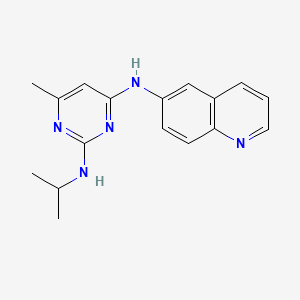
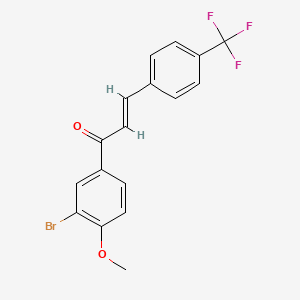
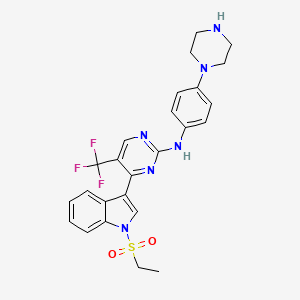
![N-[(R)-1-[(S)-1-(Butane-1-sulfonylaminocarbonyl)-2-methyl-propylcarbamoyl]-2-(4-isoxazol-5-yl-phenyl)-ethyl]-3,5,N-trimethyl-benzamide](/img/structure/B12367501.png)
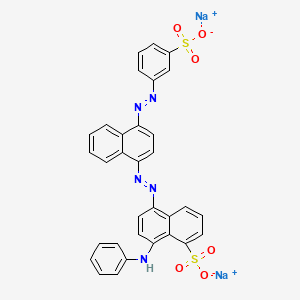
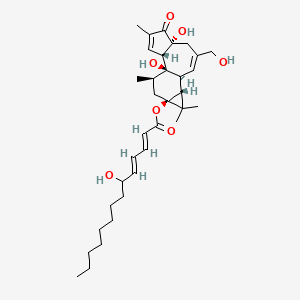
![(1S,2R,6R,8S,11S,12S,15S,16S)-5,15-dihydroxy-16-methyl-2-(trideuteriomethyl)-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-4-ene-4-carbonitrile](/img/structure/B12367521.png)
